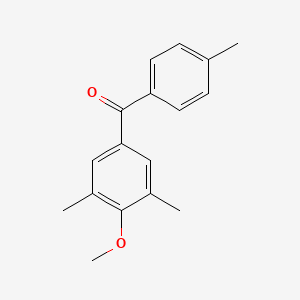![molecular formula C15H23BrOS B14586955 4-Bromo-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-21-1](/img/structure/B14586955.png)
4-Bromo-2-[(octylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(octylsulfanyl)methyl]phenol is an organic compound with the molecular formula C15H23BrOS It is a brominated phenol derivative, where the bromine atom is attached to the benzene ring, and an octylsulfanyl group is attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(octylsulfanyl)methyl]phenol typically involves the bromination of 2-[(octylsulfanyl)methyl]phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-[(octylsulfanyl)methyl]phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-[(octylsulfanyl)methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the octylsulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: A simpler brominated phenol without the octylsulfanyl group.
2-[(Octylsulfanyl)methyl]phenol: Lacks the bromine atom but contains the octylsulfanyl group.
4-Chloro-2-[(octylsulfanyl)methyl]phenol: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the bromine atom and the octylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications where both functionalities are required.
Properties
CAS No. |
61151-21-1 |
|---|---|
Molecular Formula |
C15H23BrOS |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-bromo-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23BrOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChI Key |
PVAOHHPQYLPUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


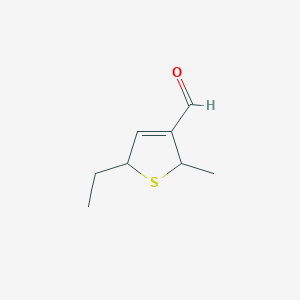
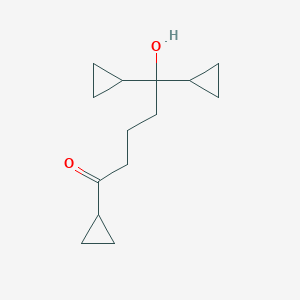
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
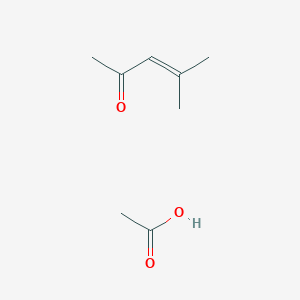
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
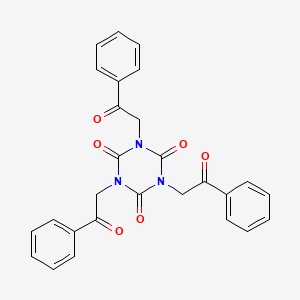
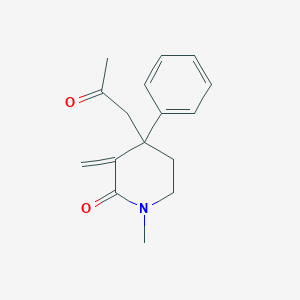
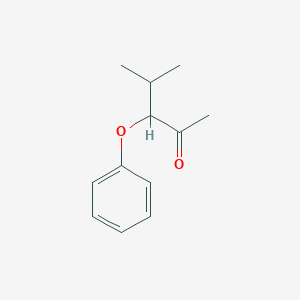

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
